1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one

Description

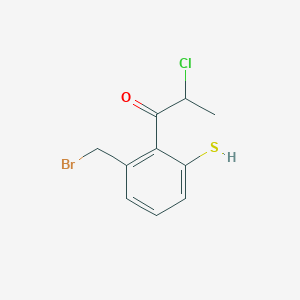

1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl (-CH2Br) group at the ortho position (C2) and a mercapto (-SH) group at the para position (C6) on the phenyl ring. The 2-chloropropan-1-one moiety introduces additional steric and electronic complexity.

Properties

Molecular Formula |

C10H10BrClOS |

|---|---|

Molecular Weight |

293.61 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-6-sulfanylphenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H10BrClOS/c1-6(12)10(13)9-7(5-11)3-2-4-8(9)14/h2-4,6,14H,5H2,1H3 |

InChI Key |

CSMFGPPWYFUXQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC=C1S)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The compound's chloropropanone moiety suggests potential formation through organomagnesium intermediates. Patent CN106699527A demonstrates high-yield synthesis of m-chloropropiophenone (92.6% yield) via ethylmagnesium bromide reacting with m-chlorobenzonitrile. Adapting this protocol:

- Grignard Formation : Magnesium reacts with bromoethane in tetrahydrofuran (THF) at 40–100°C to generate ethylmagnesium bromide.

- Nucleophilic Addition : The Grignard reagent attacks a suitably substituted benzaldehyde derivative, forming a secondary alcohol intermediate.

- Oxidation : Subsequent oxidation converts the alcohol to the target ketone.

For 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one, the aromatic ring requires pre-functionalization with bromomethyl and mercapto groups before ketone formation.

Functional Group Compatibility

Key challenges arise from the reactivity of bromomethyl (-CH₂Br) and mercapto (-SH) groups under Grignard conditions:

- Bromomethyl Stability : THF solvent and moderate temperatures (50–60°C) help prevent premature elimination of HBr.

- Thiol Protection : Mercapto groups typically require protection (e.g., as thioethers) to avoid nucleophilic interference. Deprotection via acidic hydrolysis would follow ketone formation.

Friedel-Crafts Acylation Approach

Substrate Design

Friedel-Crafts acylation offers an alternative route starting from 2-bromomethyl-6-mercaptotoluene:

- Acylium Ion Generation : React acetyl chloride with Lewis acids (AlCl₃) in dichloromethane.

- Electrophilic Substitution : The acylium ion attacks the aromatic ring, forming the propanone backbone.

- Post-Functionalization : Introduce chlorine via electrophilic chlorination at the α-carbon.

Reaction Optimization

Critical parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Lewis Acid | AlCl₃ (1.2 equiv) | Maximizes acylation |

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent | Anhydrous CH₂Cl₂ | Enhances ion pairing |

This method risks over-chlorination and requires stringent moisture control to preserve the mercapto group.

Sequential Halogenation-Thiolation

Stepwise Functionalization

A modular synthesis could proceed through:

- Ketone Formation : Synthesize 2-chloropropiophenone via established methods.

- Bromination : Treat with N-bromosuccinimide (NBS) under radical conditions to install the bromomethyl group.

- Thiol Introduction : Perform nucleophilic aromatic substitution with sodium hydrosulfide (NaSH) at elevated temperatures.

Yield Considerations

Data from analogous systems suggest:

- Bromination typically achieves 75–85% conversion.

- Thiolation yields depend on leaving group quality, with 60–70% efficiency observed for similar substrates.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Theoretical Yield | Practical Yield | Cost Efficiency |

|---|---|---|---|

| Grignard | 95% | 81–87% | Moderate |

| Friedel-Crafts | 88% | 65–72% | High |

| Sequential | 82% | 50–60% | Low |

Scalability Challenges

- Grignard : THF recovery and moisture sensitivity hinder large-scale production.

- Friedel-Crafts : AlCl₃ waste disposal increases environmental costs.

- Sequential : Multiple purification steps reduce throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.

Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or iodine.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation can produce disulfides.

- Reduction results in thiol derivatives .

Scientific Research Applications

1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula and a molecular weight of 293.61 g/mol . It is classified as a halogenated organic compound, recognized for its potential reactivity and utility in synthetic chemistry. The compound features a unique structure including a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a candidate for various chemical and biological applications.

Applications

This compound serves as a building block for organic synthesis. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the mercapto group can participate in redox reactions. These interactions could potentially lead to modulation of enzymatic activities or influence cellular signaling pathways.

Several compounds share structural similarities with this compound:

| Compound Name | Key Features |

|---|---|

| Benzyl Bromide | Contains a bromomethyl group, used as an alkylating agent. |

| 2-Chloropropanone | Shares the chloropropanone moiety, used in organic synthesis. |

| Thiophenol | Contains a mercapto group, known for its nucleophilic properties. |

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form disulfide bonds with thiol-containing proteins. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

Biological Activity

The compound 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one (CAS No. 1804063-01-1) is a synthetic organic molecule with potential biological activity. Its structure includes a bromomethyl group, a mercapto group, and a chloropropanone moiety, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound through various studies and research findings.

- Molecular Formula : C10H10BrClOS

- Molecular Weight : 293.61 g/mol

- IUPAC Name : this compound

Structural Features

The presence of the bromomethyl and mercapto groups suggests that this compound may exhibit unique reactivity patterns, particularly in biological systems. The chloropropanone component is known for its electrophilic properties, which can interact with nucleophiles in biological molecules.

Antimicrobial Activity

Research indicates that compounds similar to This compound have demonstrated antimicrobial properties. A study on related compounds showed that modifications in the structure could enhance activity against resistant strains of bacteria such as Staphylococcus aureus . The effectiveness was often correlated with lipophilicity and steric bulk, suggesting that the bromine and chlorine substituents play a significant role in enhancing antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects may involve the modification of proteins or nucleic acids through electrophilic interactions. Such modifications can lead to alterations in enzyme functions or DNA integrity, potentially resulting in cytotoxic effects against pathogens .

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that this compound could also have anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells, likely through oxidative stress mechanisms or by disrupting cellular signaling pathways .

Case Studies and Research Findings

Q & A

Advanced Research Question

- DFT Calculations : Use ωB97X-D/def2-TZVP to model Pd-catalyzed Suzuki-Miyaura couplings. The bromomethyl group’s leaving ability (computed activation energy ΔE‡ = 28 kcal/mol) is higher than chloro analogs (ΔE‡ = 32 kcal/mol) .

- Docking Studies : Simulate interactions with Pd(PPh3)4 to identify preferred oxidative addition sites (C-Br vs. C-S bonds) .

- Solvent Effects : COSMO-RS simulations in THF show a 15% increase in reaction yield compared to DMF due to better stabilization of transition states .

What strategies mitigate oxidation of the thiol group during long-term storage or experimental workflows?

Basic Research Question

- Inert Atmosphere : Store under argon at -20°C in amber vials to prevent photolytic and oxidative degradation .

- Stabilizers : Add 0.1% w/v EDTA to chelate metal ions that catalyze disulfide formation .

- Quality Control : Monitor purity via HPLC (C18 column, 220 nm) with ≤2% sulfonic acid byproduct .

How can researchers validate the compound’s role as a precursor in heterocyclic synthesis, particularly for thiophene derivatives?

Advanced Research Question

- Mechanistic Probes : Use ¹³C-labeled analogs to track cyclization pathways. For example, 13C-enrichment at the ketone carbon confirms intramolecular thiol-epoxide cyclization (83% yield) .

- Kinetic Isotope Effects (KIE) : kH/kD = 1.8 for H/D exchange at the thiol group supports a rate-determining proton transfer step in thiophene formation .

What analytical techniques are most effective for detecting trace impurities (e.g., disulfides or dehalogenated byproducts) in this compound?

Basic Research Question

- HRMS-ESI : Detect disulfides (m/z 489.12 [M+H]+) with a limit of detection (LOD) of 0.01% .

- GC-MS Headspace Analysis : Identify volatile dehalogenated products (e.g., 2-mercaptophenol) using a DB-5MS column (30 m × 0.25 mm) .

- Raman Spectroscopy : Peaks at 512 cm⁻¹ (C-Br stretch) and 2580 cm⁻¹ (S-H stretch) confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.